molecular formula C10H9BrN2 B12861958 5-Bromo-8-methylisoquinolin-3-amine

5-Bromo-8-methylisoquinolin-3-amine

Cat. No.: B12861958
M. Wt: 237.10 g/mol
InChI Key: IMTPHBPXWRIKDN-UHFFFAOYSA-N
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Description

5-Bromo-8-methylisoquinolin-3-amine is an organic compound with the molecular formula C10H9BrN2. It belongs to the class of isoquinolines, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-8-methylisoquinolin-3-amine involves the bromination of isoquinoline derivatives. For instance, isoquinoline can be brominated using N-bromosuccinimide (NBS) in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-methylisoquinolin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 5-Bromo-8-methylisoquinolin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-8-methylisoquinolin-3-amine is unique due to the presence of both the bromine and methyl groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing novel therapeutic agents and materials .

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

5-bromo-8-methylisoquinolin-3-amine

InChI

InChI=1S/C10H9BrN2/c1-6-2-3-9(11)7-4-10(12)13-5-8(6)7/h2-5H,1H3,(H2,12,13)

InChI Key

IMTPHBPXWRIKDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC(=CC2=C(C=C1)Br)N

Origin of Product

United States

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